2-Amino-1-(5-thiophen-3-ylthiophen-2-yl)ethanol
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Overview
Description
2-Amino-1-(5-thiophen-3-ylthiophen-2-yl)ethanol is a chemical compound that belongs to the class of organic compounds known as thiophenes . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
Synthesis Analysis
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C6H10NOS/c7-3-6(8)5-1-2-9-4-5/h1-2,4,6,8-9H,3,7H2 . The molecular weight of this compound is 144.22 .Chemical Reactions Analysis
Thiophene derivatives show a variety of properties and applications. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . They are essential heterocyclic compounds and are utilized in industrial chemistry and material science .Physical and Chemical Properties Analysis
This compound is a chemical compound with a molecular weight of 144.22 .Properties
IUPAC Name |
2-amino-1-(5-thiophen-3-ylthiophen-2-yl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS2/c11-5-8(12)10-2-1-9(14-10)7-3-4-13-6-7/h1-4,6,8,12H,5,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXEUZPMTFKQTCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CC=C(S2)C(CN)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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